molecular formula C21H32O2 B1676431 Methyl abietate CAS No. 127-25-3

Methyl abietate

Cat. No.: B1676431
CAS No.: 127-25-3
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UYWIDEMCSA-N
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Description

Methyl abietate is an organic compound with the molecular formula C21H32O2. It is a methyl ester derivative of abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

Methyl abietate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds . Additionally, this compound has been shown to exhibit antioxidant properties, interacting with biomolecules to inhibit lipid peroxidation and foam cell formation in macrophages . These interactions suggest that this compound may have potential therapeutic applications in preventing oxidative stress-related diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of dendritic cells, which are key players in the immune response . It has also been found to decrease conjugated diene levels and foam cell formation induced by oxidized low-density lipoprotein (ox-LDL) in macrophages . These effects indicate that this compound may play a role in regulating immune responses and preventing atherosclerosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the formation of reactive oxygen species (ROS) . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular metabolism and function . These molecular interactions highlight the potential of this compound as a therapeutic agent in managing oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . These findings suggest that this compound may have potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds, leading to the release of fatty acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress pathways . These interactions suggest that this compound may play a role in regulating lipid metabolism and preventing oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . These interactions facilitate the localization and accumulation of this compound, allowing it to exert its effects on cellular processes. Additionally, this compound can influence its own transport and distribution by modulating the activity of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and biomolecules . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl abietate is typically synthesized through the esterification of abietic acid with methanol. The reaction involves the use of an acid catalyst to facilitate the esterification process. One common method involves the use of dimethyl carbonate as the esterification reagent, with lithium hydroxide as the catalyst in N,N-dimethylformamide (DMF) under an inert atmosphere at temperatures ranging from 93°C to 100°C .

Industrial Production Methods: In industrial settings, this compound is produced by esterifying wood rosin with methanol. The process involves heating the mixture of wood rosin and methanol in the presence of an acid catalyst, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl abietate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using potassium permanganate on solid supports such as aluminum oxide and silicon dioxide.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include dehydroabietane derivatives, mono- and diepoxides, and other oxidized forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

  • Abietic acid
  • Dehydroabietic acid
  • Farnesyl acetate
  • α-Ionone
  • β-Ionone
  • Methyl linolelaidate
  • Methyl linolenate
  • Bergamottin

Comparison: Methyl abietate is unique due to its specific esterification with methanol, which imparts distinct chemical properties compared to its parent compound, abietic acid. Unlike abietic acid, this compound exhibits enhanced solubility in organic solvents and different reactivity patterns in chemical reactions. Its unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UYWIDEMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048190
Record name Methyl abietate
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-25-3
Record name Methyl abietate
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Record name Methyl abietate
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Record name METHYL ABIETATE
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)-
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Record name Methyl abietate
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Record name Methyl abietate
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Record name METHYL ABIETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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